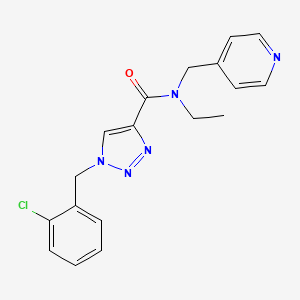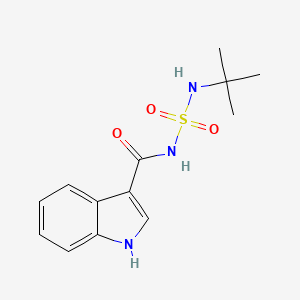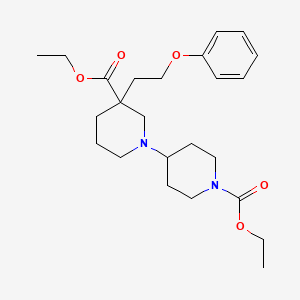
1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a butyl group and a 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation of piperazine: The piperazine ring is alkylated with butyl bromide in the presence of a base such as potassium carbonate.
Coupling reaction: The 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group is introduced to the butylated piperazine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturation of double bonds.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atoms.
Applications De Recherche Scientifique
1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: Similar in structure but lacks the piperazine ring.
1,3-Benzodioxole: Another related compound with a different ring structure.
Ethylenedioxybenzene: Shares the benzodioxin ring but differs in other substituents.
Uniqueness
1-Butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride is unique due to the combination of the piperazine ring with the benzodioxin moiety, providing distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-butyl-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-2-3-8-18-9-11-19(12-10-18)13-15-14-20-16-6-4-5-7-17(16)21-15;;/h4-7,15H,2-3,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKNZLWPIYFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6036519.png)
![2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B6036526.png)
![(2,5-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6036535.png)
![N-(5-{[(4-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6036550.png)

![ETHYL 3-(4-METHYLPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B6036556.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6036566.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6036570.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6036572.png)
![5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B6036580.png)

![Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6036599.png)

![2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6036611.png)
